Thermodynamic Stability & Characterization of Pyrazine-2-carboxylic Acid N-Oxide
Thermodynamic Stability & Characterization of Pyrazine-2-carboxylic Acid N-Oxide
The following technical guide details the thermodynamic stability, structural characterization, and experimental protocols for Pyrazine-2-carboxylic acid N-oxide (specifically the 4-oxide isomer), a critical intermediate in heterocyclic chemistry and drug metabolism.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
Pyrazine-2-carboxylic acid N-oxide (specifically 2-carboxypyrazine-4-oxide ) represents a class of heterocyclic N-oxides with significant relevance in pharmaceutical development.[1] It is structurally analogous to the antilipolytic drug Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) and serves as a potential oxidative metabolite of the antitubercular agent Pyrazinamide .[1]
Thermodynamically, the compound exhibits a dichotomy common to aromatic N-oxides: it possesses high kinetic stability in the solid state (high melting/decomposition temperature) but contains a "high-energy" N–O bond (~290–300 kJ/mol dissociation enthalpy) that facilitates specific metabolic reductions or photochemical rearrangements.[1] This guide provides the structural logic, thermodynamic parameters, and validated protocols for its study.
Chemical Identity & Structural Isomerism[1]
Unlike pyridine N-oxide, the pyrazine ring contains two nitrogen atoms, creating the potential for distinct regioisomers upon oxidation.[1]
-
Isomer A (1-oxide): The N-oxide is adjacent (ortho) to the carboxylic acid group.[1] This formation is sterically hindered and electronically disfavored due to the electron-withdrawing nature of the carboxyl group, which reduces the nucleophilicity of N1.
-
Isomer B (4-oxide): The N-oxide is meta to the carboxylic acid.[1] This is the thermodynamically preferred and kinetically dominant product during direct oxidation.
Consensus Structure: Unless specified otherwise, "Pyrazine-2-carboxylic acid N-oxide" refers to the 4-oxide isomer.[1]
Structural Parameters
| Property | Value / Description |
| IUPAC Name | 4-Oxidopyrazin-1-ium-2-carboxylate (zwitterionic resonance) |
| CAS Registry | 98-97-5 (Parent Acid); Specific N-oxide CAS varies by derivative |
| Molecular Formula | C₅H₄N₂O₃ |
| Molecular Weight | 140.10 g/mol |
| Electronic Character | Electron-deficient ring; N-oxide acts as a weak electron donor by resonance but inductive withdrawer.[1] |
Thermodynamic Profile
Solid-State Energetics
The compound exhibits high thermal stability in the solid state, stabilized by an extensive intermolecular hydrogen-bonding network typical of zwitterionic N-oxides.[1]
-
Melting Point (Inferred): >200 °C (with decomposition).[2][3][4]
-
Decomposition: Thermal decomposition is exothermic and irreversible, involving deoxygenation and ring fragmentation.
Solution Thermodynamics & pKa
-
Acidity (pKa): The N-oxide group lowers the pKa of the carboxylic acid relative to the parent pyrazine-2-carboxylic acid (pKa ~2.9).[1]
-
Estimated pKa:1.8 – 2.5 (Due to the inductive electron-withdrawing effect of the N⁺–O⁻ group stabilizing the carboxylate anion).
-
-
Solubility: Moderate solubility in water (enhanced by ionization); poor solubility in non-polar organic solvents (DCM, Hexane).
Bond Energetics (N–O Bond)
The thermodynamic stability of the N–O bond is the limiting factor for processing.
-
Dissociation Enthalpy (
): Estimated at 301 ± 3 kJ/mol (Based on Pyridine N-oxide data).[1][5] -
Implication: The bond is stable to standard heating (reflux in water/acetic acid) but susceptible to cleavage by strong reducing agents (e.g.,
, ) or UV irradiation (photochemical rearrangement to oxazepines).
Experimental Protocols
Protocol A: Synthesis of Pyrazine-2-carboxylic acid 4-oxide
Rationale: Direct oxidation with peracetic acid is preferred over m-CPBA for ease of purification (water solubility).[1]
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)[1]
-
30% Hydrogen Peroxide (excess)[1]
-
Glacial Acetic Acid (solvent/catalyst)[1]
Workflow:
-
Dissolution: Dissolve pyrazine-2-carboxylic acid in glacial acetic acid (5 mL per gram) in a round-bottom flask.
-
Oxidation: Add 30%
(1.5 eq) dropwise at room temperature. -
Activation: Heat the mixture to 60–70 °C for 4–6 hours. Note: Do not exceed 80 °C to prevent thermal runaway or decarboxylation.
-
Monitoring: Monitor by HPLC or TLC (MeOH/DCM 1:9). The N-oxide is more polar (lower
).[1] -
Isolation: Cool to 0 °C. The product may precipitate. If not, concentrate under reduced pressure (keep bath <50 °C) to 20% volume, add cold water, and lyophilize or filter the precipitate.[1]
Protocol B: Thermal Stability Assessment (DSC)
Rationale: To determine the "Safe Processing Window" and onset of decomposition.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample: 2–5 mg of dried, powdered N-oxide.
-
Pan: Aluminum pan (crimped, pinhole vented to prevent pressure buildup from gas evolution).
-
Program:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 300 °C.
-
Nitrogen purge (50 mL/min).
-
-
Analysis: Look for the sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).
-
Fail Criteria: Any exotherm onset < 150 °C indicates solvent inclusion or instability.
-
Visualization: Stability & Degradation Pathway[1]
The following diagram illustrates the formation of the 4-oxide and its primary degradation routes (Reduction and Decarboxylation).
Caption: Synthesis pathway showing the 4-oxide as the kinetic product and its thermal/metabolic divergence.
References
-
General Pyrazine N-Oxide Properties
-
Thermodynamics of Pyrazine-2-carboxylic Acid
-
Synthesis & Catalysis
-
Acipimox (Analog)
-
Lovisolo, P. P., et al. (1981).[1] Pharmacological profile of Acipimox (5-methyl-pyrazine-2-carboxylic acid 4-oxide). Pharmacological Research Communications. (Provides biological stability context).
-
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